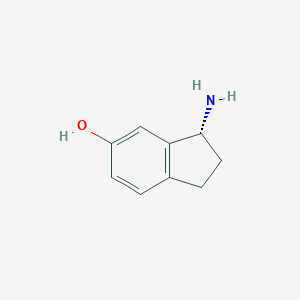

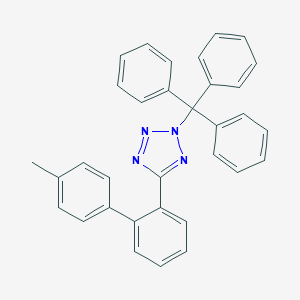

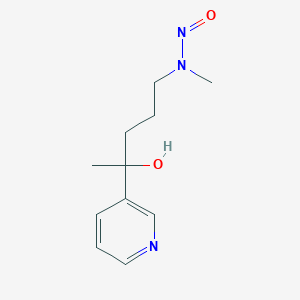

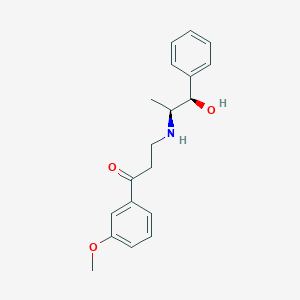

![molecular formula C4H10Cl2O6P2 B032039 [二氯-[羟基(丙-2-氧基)膦酰基]甲基]膦酸 CAS No. 134757-52-1](/img/structure/B32039.png)

[二氯-[羟基(丙-2-氧基)膦酰基]甲基]膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of phosphonic acid derivatives, including those similar to Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid, often involves multi-step processes. For example, hydrolytically stable phosphonic acid monomers can be synthesized through reactions like hydrolysis and ether formation, demonstrating the complexity of synthesizing these compounds. These monomers are characterized using spectroscopic methods such as IR, 1H, 13C, and 31P NMR, underscoring the detailed analytical techniques required to analyze their molecular structure (Moszner et al., 2001).

Molecular Structure Analysis The molecular structure of phosphonic acid compounds is characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, and 31P), indicating the molecular complexity and the importance of detailed structural analysis in understanding these compounds' properties (Moszner et al., 2001).

Chemical Reactions and Properties Phosphonic acid derivatives participate in a range of chemical reactions, demonstrating diverse reactivity. For instance, their adhesive properties and radical polymerization behavior highlight their chemical reactivity and potential applications in various fields (Moszner et al., 2001).

Physical Properties Analysis Phosphonic acid derivatives like those studied by Moszner et al. (2001) are noted for their solubility in water and hydrolytic stability, which are significant physical properties affecting their practical applications and handling.

Chemical Properties Analysis The hydrolytic stability of phosphonic acid monomers, alongside their behavior in radical polymerization, underscores the importance of understanding the chemical properties of these compounds. Such properties influence their reactivity, stability, and potential for various applications (Moszner et al., 2001).

科学研究应用

研究和应用中的膦酸

膦酸化合物,包括 [二氯-[羟基(丙-2-氧基)膦酰基]甲基]膦酸,由于其独特的化学性质,被用于各种科学研究领域。这些化合物以其与磷酸酯部分的结构相似性而著称,导致它们在生物活性特性、骨靶向、材料科学和分析化学等各个领域得到应用。具体来说,膦酸已被用于其配位或超分子特性,促进了杂化材料的设计和表面的功能化。此外,它们在医学成像和作为磷酸抗原中发挥作用,突出了它们在化学、生物学和物理学领域的广泛影响 (Sevrain 等人,2017)。

聚合物科学的创新

使用膦酸衍生物在粘合剂聚合物领域取得了重大进展。用于自由基聚合的水解稳定膦酸单体的合成证明了它们在增强粘合性能方面的潜力。这些单体表现出优异的水溶性和稳定性,为开发先进的粘合剂材料提供了新的机会 (Moszner 等人,2001)。

环境修复技术

膦酸衍生物已在环境修复中得到有效使用,特别是在从水溶液中捕获有毒金属离子和有机污染物方面。一项研究证明了合成了带有氨基丙基膦酸螯合配体的交联聚合物,用于有效去除 Hg(II) 离子和亚甲蓝,展示了该化合物在水净化过程中的潜力 (Saleh 等人,2017)。

材料化学的进展

对膦酸衍生物的研究还导致了具有增强性能的新材料的开发。例如,用膦酸衍生物对纤维素进行磷酸化研究已在提高织物反应性和热稳定性方面显示出有希望的结果,表明它们在纺织工程中的潜在应用 (Blanchard & Graves, 2003)。

高性能聚合物

已探索了合成结合膦酸基团的膦化聚苯并咪唑膜用于高温质子交换膜应用。这些膜表现出优异的质子传导性和热稳定性,强调了膦酸衍生物在开发用于能源应用的先进材料中的效用 (He 等人,2022)。

安全和危害

属性

IUPAC Name |

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBPXSVUZLBEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clodronic Acid Monoisopropyl Ester | |

CAS RN |

134757-52-1 |

Source

|

| Record name | (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

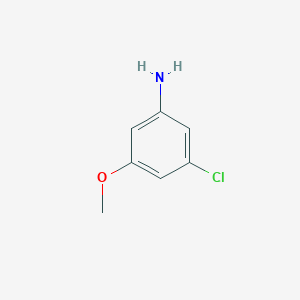

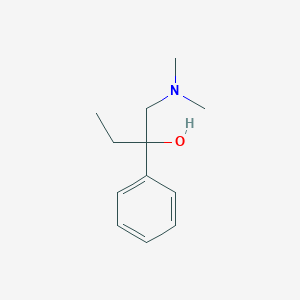

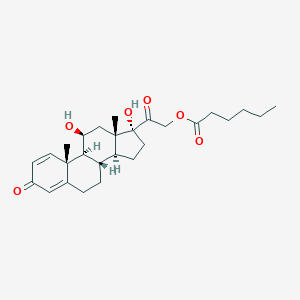

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)